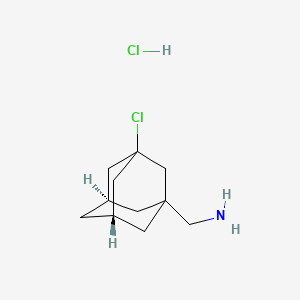
(3-Chloro-1-adamantyl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its tricyclic structure, which includes a methanamine group and a chlorine atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-chloro-1-adamantyl)methanamine hydrochloride typically involves the chlorination of adamantane followed by the introduction of a methanamine group. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
- Chlorination of adamantane to form 3-chloroadamantane.
- Reaction of 3-chloroadamantane with methanamine under controlled conditions to form (3-chloro-1-adamantyl)methanamine.
- Conversion of (3-chloro-1-adamantyl)methanamine to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of (3-chloro-1-adamantyl)methanamine hydrochloride may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: (3-chloro-1-adamantyl)methanamine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various substituted adamantylmethanamines.
Oxidation Products: Oxidation can yield products such as N-oxides or carbonyl compounds.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3-chloro-1-adamantyl)methanamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of (3-chloro-1-adamantyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, influencing the activity of these targets. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Adamantane: The parent compound of (3-chloro-1-adamantyl)methanamine hydrochloride, used in the synthesis of various derivatives.
Amantadine: A derivative of adamantane with antiviral properties, used in the treatment of influenza and Parkinson’s disease.
Rimantadine: Another antiviral adamantane derivative, similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: (3-chloro-1-adamantyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its utility in diverse research applications make it a valuable compound in scientific studies.
Propiedades
Fórmula molecular |
C11H19Cl2N |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
[(5S,7R)-3-chloro-1-adamantyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H18ClN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H/t8-,9+,10?,11?; |
Clave InChI |
DCTIAJGMQGWSRX-NYLBFTITSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)CN.Cl |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


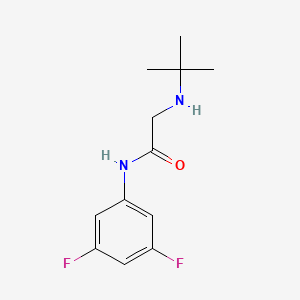
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

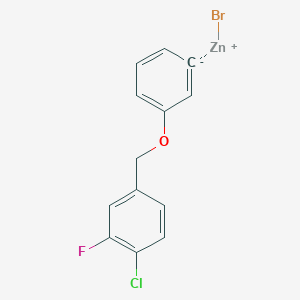
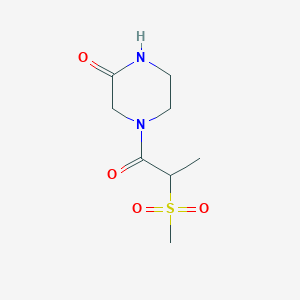
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
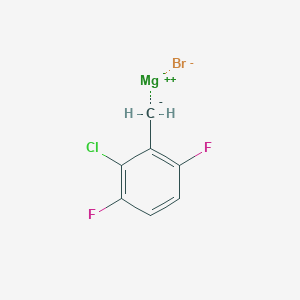



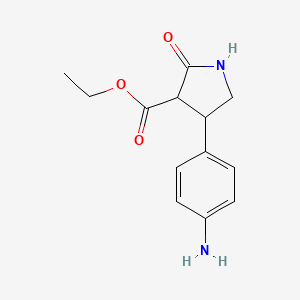
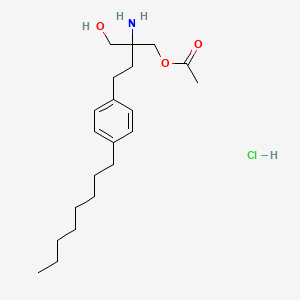
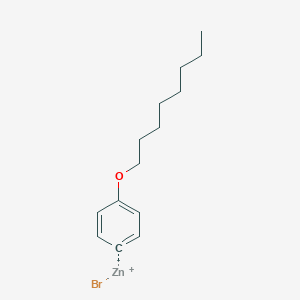
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
